(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring, a dimethoxyphenyl group, and a fluorophenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the final oxazol-5-one product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced oxazolones.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Oxazolones: Compounds with similar oxazolone rings but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14FN3O4 |
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Molecular Weight |
343.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-3-10(9-14(13)24-2)16-19-15(17(22)25-16)21-20-12-6-4-11(18)5-7-12/h3-9,22H,1-2H3 |
InChI Key |
LXAYUIUSDFQJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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